5,5-Dimethyloxolan-3-amine hydrochloride
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Overview
Description
5,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is characterized by a six-membered ring structure with two methyl groups attached to the 2 and 5 positions, an amine group at the 3 position, and a hydrochloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst . The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Scientific Research Applications
5,5-Dimethyloxolan-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-dimethyloxolan-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to metal ions and affecting their reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-dimethyloxolan-3-amine hydrochloride include:
- 2,5-Dimethyloxolan-3-amine hydrochloride
- 3-Amino-5,5-dimethyltetrahydrofuran hydrochloride
Uniqueness
This compound is unique due to its specific ring structure and the presence of both methyl and amine groups.
Properties
IUPAC Name |
5,5-dimethyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)3-5(7)4-8-6;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOADFDMCJMBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137573-49-8 |
Source
|
Record name | 5,5-dimethyloxolan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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